molecular formula C18H14BrN3O2S B12729679 2H-1,4-Benzoxazin-3(4H)-one, 6-(2-((4-bromophenyl)amino)-4-thiazolyl)-4-methyl- CAS No. 114566-64-2

2H-1,4-Benzoxazin-3(4H)-one, 6-(2-((4-bromophenyl)amino)-4-thiazolyl)-4-methyl-

Cat. No.: B12729679
CAS No.: 114566-64-2
M. Wt: 416.3 g/mol
InChI Key: DSUFMCZGQFDRQX-UHFFFAOYSA-N
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Description

2H-1,4-Benzoxazin-3(4H)-one, 6-(2-((4-bromophenyl)amino)-4-thiazolyl)-4-methyl- is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzoxazinone core, which is fused with a thiazole ring and substituted with a 4-bromophenyl group. The presence of these functional groups imparts distinct chemical properties and reactivity to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,4-Benzoxazin-3(4H)-one, 6-(2-((4-bromophenyl)amino)-4-thiazolyl)-4-methyl- typically involves multi-step organic reactions. The starting materials often include 2-aminophenol, which undergoes cyclization to form the benzoxazinone core. Subsequent steps involve the introduction of the thiazole ring and the bromophenyl group through various coupling reactions. Common reagents used in these reactions include bromine, thionyl chloride, and amines under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Solvent recovery and waste management are critical aspects of industrial synthesis to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2H-1,4-Benzoxazin-3(4H)-one, 6-(2-((4-bromophenyl)amino)-4-thiazolyl)-4-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are employed under basic conditions.

Major Products

The major products formed from these reactions include various substituted benzoxazinones and thiazoles, which can be further functionalized for specific applications.

Scientific Research Applications

2H-1,4-Benzoxazin-3(4H)-one, 6-(2-((4-bromophenyl)amino)-4-thiazolyl)-4-methyl- has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.

Mechanism of Action

The mechanism of action of 2H-1,4-Benzoxazin-3(4H)-one, 6-(2-((4-bromophenyl)amino)-4-thiazolyl)-4-methyl- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The thiazole and bromophenyl groups play a crucial role in these interactions, enhancing the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity and disruption of cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

    2H-1,4-Benzoxazin-3(4H)-one derivatives: Compounds with different substituents on the benzoxazinone core.

    Thiazole derivatives: Molecules featuring the thiazole ring with various functional groups.

    Bromophenyl compounds: Organic compounds containing the bromophenyl group.

Uniqueness

2H-1,4-Benzoxazin-3(4H)-one, 6-(2-((4-bromophenyl)amino)-4-thiazolyl)-4-methyl- stands out due to its unique combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

114566-64-2

Molecular Formula

C18H14BrN3O2S

Molecular Weight

416.3 g/mol

IUPAC Name

6-[2-(4-bromoanilino)-1,3-thiazol-4-yl]-4-methyl-1,4-benzoxazin-3-one

InChI

InChI=1S/C18H14BrN3O2S/c1-22-15-8-11(2-7-16(15)24-9-17(22)23)14-10-25-18(21-14)20-13-5-3-12(19)4-6-13/h2-8,10H,9H2,1H3,(H,20,21)

InChI Key

DSUFMCZGQFDRQX-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)COC2=C1C=C(C=C2)C3=CSC(=N3)NC4=CC=C(C=C4)Br

Origin of Product

United States

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